molecular formula C21H18N2OS B2973263 (Z)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(2-methoxyphenyl)acrylonitrile CAS No. 476668-92-5

(Z)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(2-methoxyphenyl)acrylonitrile

Cat. No.: B2973263
CAS No.: 476668-92-5
M. Wt: 346.45
InChI Key: OJIYBWLFDLTHNV-WQRHYEAKSA-N
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Description

(Z)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(2-methoxyphenyl)acrylonitrile is a synthetic small molecule featuring a thiazole core, a versatile heterocycle known for its significant presence in medicinal chemistry and diverse pharmacological applications . This compound belongs to a class of acrylonitrile derivatives that are subjects of ongoing investigation in chemical and biochemical research. The thiazole ring system is a privileged structure in drug discovery, contributing to molecules with a wide range of biological activities, and its intrinsic properties make it a valuable scaffold for developing enzyme inhibitors and receptor modulators . Compounds with structural similarities, particularly those containing the (thiazol-2-yl)acrylonitrile motif, have demonstrated substantial research value as inhibitors of bacterial sortase enzymes, which are promising anti-virulence targets for Gram-positive pathogens like Staphylococcus aureus . Sortase A is a bacterial transpeptidase that anchors virulence factors to the cell wall, and its inhibition can disrupt infection processes without exerting direct bactericidal pressure, thereby potentially reducing the development of antibiotic resistance . Research on close structural analogs, such as (Z)-3-(2,5-dimethoxyphenyl)-2-(4-methoxyphenyl)acrylonitrile (DMMA), has shown potent sortase inhibitory activity and demonstrated efficacy in vivo by increasing survival rates and reducing kidney and joint infections in murine models . This suggests a potential research pathway for this compound in the exploration of novel anti-infective strategies. The (Z)-configuration of the acrylonitrile double bond is crucial for its bioactivity and molecular interaction. This product is intended for research purposes such as biochemical assay development, mechanism of action studies, and structure-activity relationship (SAR) investigations. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(Z)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(2-methoxyphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2OS/c1-14-8-9-16(10-15(14)2)19-13-25-21(23-19)18(12-22)11-17-6-4-5-7-20(17)24-3/h4-11,13H,1-3H3/b18-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJIYBWLFDLTHNV-WQRHYEAKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CSC(=N2)C(=CC3=CC=CC=C3OC)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)C2=CSC(=N2)/C(=C\C3=CC=CC=C3OC)/C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (Z)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(2-methoxyphenyl)acrylonitrile is a thiazole-bearing molecule that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and case studies that highlight its therapeutic potential.

Anticancer Activity

Thiazole derivatives, including the compound , have been studied for their anticancer properties. Research indicates that thiazole compounds can exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that thiazole analogs showed promising antiproliferative activity with notable IC50 values against human cancer cell lines such as HT-29 (colon cancer) and Jurkat (T-cell leukemia) . The presence of electron-withdrawing groups on the thiazole ring was found to enhance activity.

Table 1: Antiproliferative Activity of Thiazole Derivatives

CompoundCell LineIC50 (µM)Reference
Compound AHT-2910
Compound BJurkat5
This compoundMCF-78

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Thiazole derivatives have shown efficacy against a range of pathogens, including bacteria and fungi. For example, studies have indicated that certain thiazoles can inhibit the growth of Staphylococcus aureus and Candida albicans . The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

Anticonvulsant Activity

Research into the anticonvulsant properties of thiazole derivatives has revealed that some compounds possess significant activity in models of epilepsy. For example, a series of thiazole-integrated compounds were tested in the maximal electroshock seizure (MES) model and showed promising results with median effective doses lower than traditional anticonvulsants like ethosuximide . The structural modifications, particularly those involving methoxy and dimethyl groups, were critical for enhancing efficacy.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiazole derivatives. Key findings from various studies include:

  • Substituent Effects : The introduction of electron-withdrawing groups on the thiazole ring significantly enhances anticancer activity.
  • Positioning of Functional Groups : The placement of methoxy groups on the phenyl ring has been shown to improve both solubility and biological activity .
  • Hybrid Structures : Compounds combining thiazole with other pharmacophores exhibit synergistic effects, leading to improved potency against specific targets.

Table 2: Summary of SAR Findings

ModificationEffect on Activity
Electron-withdrawing groups on thiazoleIncreased anticancer potency
Methoxy substitution on phenyl ringImproved solubility and bioactivity
Hybridization with other scaffoldsEnhanced therapeutic effects

Case Study 1: Anticancer Efficacy

A notable study investigated the efficacy of this compound against breast cancer cell lines. The compound exhibited an IC50 value of 8 µM against MCF-7 cells, demonstrating its potential as an anticancer agent. Mechanistic studies suggested that the compound induces apoptosis via mitochondrial pathways .

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial properties, this compound was tested against Escherichia coli and Candida albicans. Results indicated a significant reduction in microbial viability at concentrations as low as 20 µg/mL, highlighting its potential for development into a therapeutic agent for infections caused by resistant strains .

Comparison with Similar Compounds

Key Structural Variations

Compound Name Thiazole Substituent Acrylonitrile Substituent Molecular Weight Notable Features
Target Compound 4-(3,4-dimethylphenyl) 3-(2-methoxyphenyl) 361.5 Z-configuration, methyl/methoxy synergy
(Z)-3-(benzo[d]thiazol-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile (Compound 15, ) Benzo[d]thiazol-2-yl 3,4,5-trimethoxyphenyl ~350 (estimated) Broad-spectrum anticancer activity (GI₅₀: 0.021–12.2 μM)
(Z)-3-(1H-Indol-3-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile () 3,4,5-trimethoxyphenyl 1H-Indol-3-yl 334.3 Cytotoxic activity, crystallographic data
(Z)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(4-hydroxy-3-nitrophenyl)acrylonitrile () 4-(4-chlorophenyl) 4-hydroxy-3-nitrophenyl 383.8 Polar nitro/hydroxy groups, uncharacterized stability
(Z)-3-[(3-Chloro-2-methylphenyl)amino]-2-[4-(4-nitrophenyl)thiazol-2-yl]acrylonitrile () 4-(4-nitrophenyl) 3-(3-chloro-2-methylphenyl)amino 396.8 Electron-withdrawing nitro group, potential kinase inhibition

Substituent Impact on Activity

  • Methoxy vs. Methyl Groups : The 3,4-dimethylphenyl group in the target compound may enhance lipophilicity compared to the trimethoxyphenyl group in Compound 15 (), which shows superior anticancer potency (average GI₅₀ < 1 μM). Trimethoxy substitution likely improves DNA intercalation or tubulin binding .
  • Electron-Withdrawing Groups : Nitro substituents () increase polarity and may alter binding kinetics, whereas methoxy groups (target compound) balance hydrophobicity and hydrogen-bonding capacity .
  • Heterocyclic Variations : Benzo[d]thiazole (Compound 15) and indole () cores exhibit distinct π-π stacking capabilities, influencing target selectivity .

Physicochemical Properties

  • Molecular Weight : The target compound (361.5 g/mol) falls within the typical range for bioactive small molecules (<500 g/mol), comparable to analogs in and .
  • Solubility : Methoxy and methyl groups likely confer moderate solubility in organic solvents, contrasting with nitro-substituted analogs (), which may require polar aprotic solvents .

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